molecular formula C10H23NaO5S B8216378 Sodium decyl sulfate water

Sodium decyl sulfate water

Cat. No. B8216378
M. Wt: 278.34 g/mol
InChI Key: OKUVTVJXJSYSNM-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium decyl sulfate water is a useful research compound. Its molecular formula is C10H23NaO5S and its molecular weight is 278.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Water Treatment and Environmental Implications

Studies have examined the implications of sodium sulfate, a compound related to sodium decyl sulfate, in various environmental and treatment contexts. For example, the assessment of acute diarrhea from sulfate in drinking water has been a concern, leading to investigations into the health effects, especially on sensitive subpopulations like infants and travelers. This research aimed to inform regulations regarding sulfate levels in drinking water (Backer et al., 2001). Furthermore, the removal of sodium and other salts from wastewater using zeolites as ion exchangers and adsorbents was explored to mitigate the negative consequences of high salinity levels on soil quality and crop growth, providing an economical solution for reusing high-salinity wastewater (Wen et al., 2018).

Impact on Industrial Processes

In the context of industrial processes, sodium sulfate’s solubility and deposition characteristics in supercritical water are critical. The presence of salts like sodium sulfate in raw materials can poison catalysts during processes like supercritical water gasification (SCWG), a hydrogen production technology. The solubility of sodium sulfate and other salts decreases sharply beyond the water critical temperature, leading to deposition on equipment and potentially causing operational issues such as reduced heat-transfer efficiency and blockage (Zhang et al., 2019).

Environmental Remediation

Studies have also focused on environmental remediation, such as the degradation of sodium dodecyl sulfate, a compound structurally similar to sodium decyl sulfate, using bacteria for bioremediation purposes. The increase in SDS-degrading microorganisms reflects the growing importance of remediation processes for contaminants in water bodies and soils (Muhamad et al., 2017). In addition, nanobioremediation has been recognized as a sustainable approach to mitigate the environmental impact of sodium dodecyl sulfate through bacterial degradation, exploiting the compound as a carbon source (Yadav et al., 2021).

properties

IUPAC Name

sodium;decyl sulfate;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O4S.Na.H2O/c1-2-3-4-5-6-7-8-9-10-14-15(11,12)13;;/h2-10H2,1H3,(H,11,12,13);;1H2/q;+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKUVTVJXJSYSNM-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCOS(=O)(=O)[O-].O.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23NaO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.